Cas no 4075-07-4 (Androsta-4,16-dien-3-one)

Androsta-4,16-dien-3-one 化学的及び物理的性質
名前と識別子
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- Androsta-4,16-dien-3-one
- Androstadienone
- 4,16-ANDROSTADIEN-3-ONE
- androst-4,16 dien-3-one
- Androsta-4,16-dien-3-on
- DTXSID00863314
- ANDROSTADIENONE [INCI]
- delta4,16-Androstadien-3-one
- SCHEMBL219161
- .delta.(Sup4,16)-Androstadien-3-one
- (+)-ANDROSTADIENONE
- NSC 93234
- .DELTA.4,16-Androstadien-3-one
- NSC-93234
- ZUZ4FHD36E
- F20841
- (3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 4075-07-4
- UNII-ZUZ4FHD36E
- (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Q2688206
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- インチ: InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3
- InChIKey: HNDHDMOSWUAEAW-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2(C3CCC4(C)C=CCC4C3CCC2=C1)C
計算された属性
- せいみつぶんしりょう: 270.19800
- どういたいしつりょう: 270.198
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 390.3°Cat760mmHg
- フラッシュポイント: 179.2°C
- 屈折率: 1.559
- PSA: 17.07000
- LogP: 4.68440
Androsta-4,16-dien-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938646-5mg |
4,16-Androstadien-3-one |
4075-07-4 | 98% | 5mg |
¥110.70 | 2022-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-480440-5mg |
Androstadienone, |
4075-07-4 | 5mg |
¥1692.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-480440-5 mg |
Androstadienone, |
4075-07-4 | 5mg |
¥1,692.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938646-25mg |
4,16-Androstadien-3-one |
4075-07-4 | 98% | 25mg |
¥387.00 | 2022-09-02 |
Androsta-4,16-dien-3-one 関連文献
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1. Investigation into the reaction between 1α,5α-epidithio steroids and electrophilic halogenating reagents: aspects of the chemistry of thiosulphenyl chlorides and thiiranium ionsDerek H. R. Barton,Robert H. Hesse,Stephen D. Lindell,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1991 2845
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E. R. Cook,S. R. Stitch,A. E. Hall,Mary P. Feldman Analyst 1954 79 24
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D. M. Harrison Nat. Prod. Rep. 1988 5 387
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Yury N. Kotovshchikov,Gennadij V. Latyshev,Nikolay V. Lukashev,Irina P. Beletskaya Org. Biomol. Chem. 2015 13 5542
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Walter C. J. Ross J. Chem. Soc. 1945 25
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
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Geoffrey D. Brown Nat. Prod. Rep. 1998 15 653
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A. B. Turner Nat. Prod. Rep. 1988 5 311
Androsta-4,16-dien-3-oneに関する追加情報
Androsta-4,16-dien-3-one (CAS No. 4075-07-4): A Comprehensive Overview
Androsta-4,16-dien-3-one, chemically designated as (5α,13α)-17β-hydroxyandrost-4-ene-3-one, is a naturally occurring steroid hormone derivative with significant implications in biochemical and pharmacological research. This compound, identified by its unique chemical structure and molecular formula C₂₁H₂₈O₂, belongs to the class of androgens and has garnered considerable attention due to its potential biological activities. The systematic name underscores its structural features, highlighting the presence of a ketone group at the 3-position and double bonds at the 4 and 16 positions of the steroid backbone.
The CAS No. 4075-07-4 provides a unique identifier for this compound, facilitating its recognition in scientific literature, databases, and regulatory frameworks. Androsta-4,16-dien-3-one is primarily of interest in the study of endocrine systems and has been explored for its interactions with various hormonal receptors. Its molecular structure includes a cyclopentanone ring fused to a cyclohexene ring, a common motif in steroid compounds, which contributes to its biological functionality.
Recent research has delved into the pharmacological properties of Androsta-4,16-dien-3-one, particularly its role as an intermediate in the biosynthesis of more complex steroid hormones. Studies have indicated that this compound may exhibit weak androgenic activity, though its biological effects are modulated by factors such as receptor binding affinity and metabolic pathways. The presence of hydroxyl and ketone functional groups influences its reactivity and interaction with biological targets.
In vitro studies have explored the potential therapeutic applications of Androsta-4,16-dien-3-one in modulating endocrine-related disorders. For instance, researchers have investigated its effects on prostate cancer cell lines, where it has shown promise in inhibiting proliferation by interacting with androgen receptors. These findings align with broader efforts to develop selective androgen receptor modulators (SARMs) for treating conditions associated with hormonal imbalances.
The synthesis of Androsta-4,16-dien-3-one has been optimized through various chemical pathways to enhance yield and purity. Advances in organic synthesis techniques have enabled the production of this compound in scalable quantities, facilitating further investigation into its pharmacokinetic properties. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm structural integrity and quantify purity levels.
One notable aspect of Androsta-4,16-dien-3-one is its role as a precursor in the biosynthesis of more complex steroidal compounds. Enzymatic pathways involving cytochrome P450 enzymes play a crucial role in converting this intermediate into bioactive hormones. Understanding these metabolic transformations is essential for developing drugs that target specific hormonal pathways without unintended side effects.
The compound's structural similarity to natural steroids makes it a valuable tool in studying hormone-receptor interactions. High-resolution crystallography has been utilized to visualize how Androsta-4,16-dien-3-one binds to target proteins, providing insights into its mechanism of action. These structural insights are critical for designing analogs with enhanced specificity or reduced toxicity.
Emerging research also suggests potential applications in neuroendocrinology, where Androsta-4,16-dien-3-one may influence neurotransmitter release or receptor function. Studies indicate that certain derivatives of this compound can modulate neural pathways associated with mood regulation and cognitive processes. This opens avenues for exploring novel therapeutic strategies for neurological disorders.
The regulatory landscape for Androsta-4,16-dien-3-one reflects its significance in scientific research while ensuring safe handling practices. Documentation regarding its synthesis, storage conditions, and experimental protocols adheres to stringent guidelines to maintain consistency across different research settings. Collaborative efforts between academic institutions and pharmaceutical companies continue to drive innovation in steroid chemistry.
Future directions in research may focus on developing synthetic routes that minimize environmental impact while maximizing efficiency. Green chemistry principles are being integrated into the synthesis of Androsta-4,16-dien-3-one to reduce waste generation and energy consumption. Such advancements not only benefit the environment but also enhance cost-effectiveness in drug development processes.
The versatility of Androsta-4,16-dien-3-one as a biochemical tool underscores its importance in multiple disciplines within life sciences. Whether used as an intermediate in drug synthesis or a model compound for studying hormonal mechanisms, this compound continues to be a subject of intense investigation. Its unique structural features offer opportunities for discovering new therapeutic agents with tailored biological activities.



